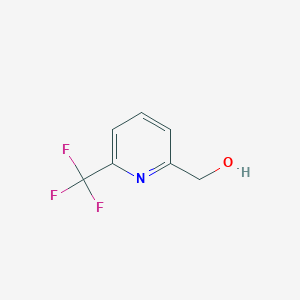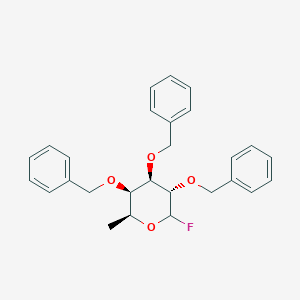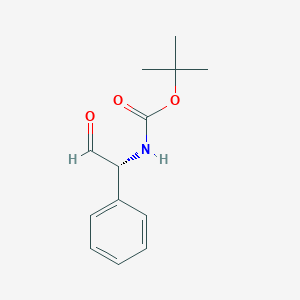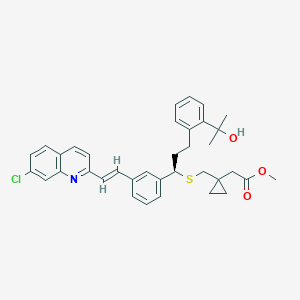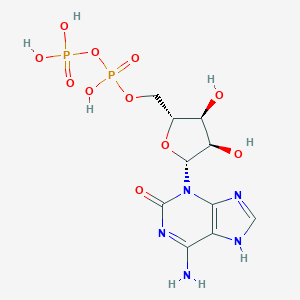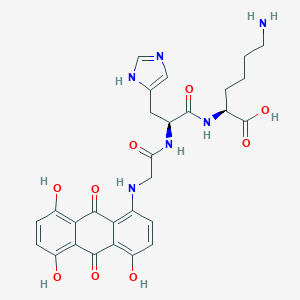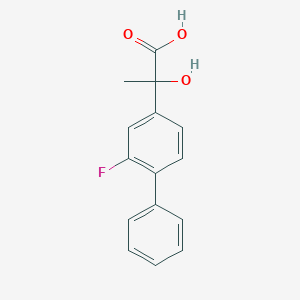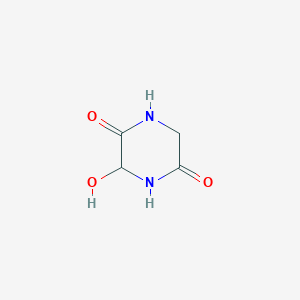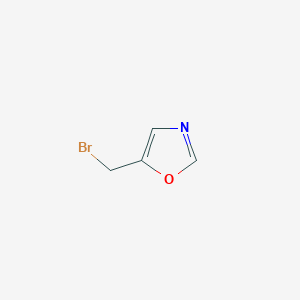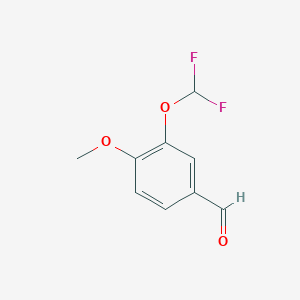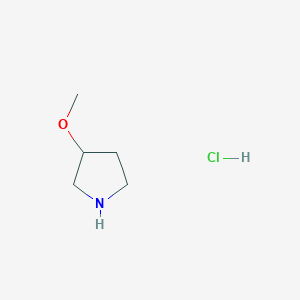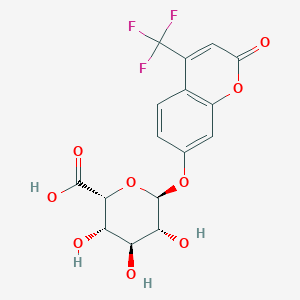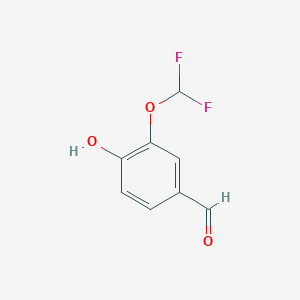![molecular formula C7H10O2 B143722 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone CAS No. 129137-87-7](/img/structure/B143722.png)
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone, also known as DPE, is an organic compound that belongs to the family of pyranones. It is widely used in scientific research due to its unique chemical properties. DPE is a colorless liquid that has a sweet odor.
Mécanisme D'action
The mechanism of action of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is not fully understood. However, it is believed that 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone acts as a nucleophile in various chemical reactions. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and epoxides. The resulting products can have various biological activities.
Effets Biochimiques Et Physiologiques
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has also been found to have antifungal and antibacterial properties. In addition, 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has been found to have chiral recognition properties, which make it useful in asymmetric catalysis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in lab experiments is its versatility. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can be used as a building block for the synthesis of various organic compounds, which makes it useful in a wide range of scientific research. Another advantage is its high yield from the synthesis methods. However, one limitation of using 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is its toxicity. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is toxic and should be handled with care in the lab.
Orientations Futures
There are many future directions for the use of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in scientific research. One direction is the synthesis of new pyranone derivatives with novel biological activities. Another direction is the development of new chiral ligands for asymmetric catalysis. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can also be used in the synthesis of new inhibitors for cancer-related enzymes and in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand the mechanism of action of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone and its potential applications in various fields of science.
Conclusion:
In conclusion, 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is a versatile organic compound that has many applications in scientific research. It is used as a building block for the synthesis of various organic compounds and has been found to have various biological activities. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has many advantages, including its high yield from synthesis methods, but it also has limitations due to its toxicity. Future research on 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone can lead to the development of new drugs and new applications in various fields of science.
Méthodes De Synthèse
There are several methods to synthesize 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone. The most common method is the reaction between 2-hydroxyethyl sulfide and acetaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of 2-hydroxyethyl sulfide with acetic anhydride in the presence of a base catalyst. The yield of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone from these methods is typically around 60-70%.
Applications De Recherche Scientifique
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pyranone derivatives, which have been found to have various biological activities. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone has been used in the synthesis of inhibitors for cancer-related enzymes and as a starting material for the synthesis of anti-inflammatory drugs. 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is also used in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
Numéro CAS |
129137-87-7 |
|---|---|
Nom du produit |
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-[(2R)-3,4-dihydro-2H-pyran-2-yl]ethanone |
InChI |
InChI=1S/C7H10O2/c1-6(8)7-4-2-3-5-9-7/h3,5,7H,2,4H2,1H3/t7-/m1/s1 |
Clé InChI |
AOFHZPHBPUYLAG-SSDOTTSWSA-N |
SMILES isomérique |
CC(=O)[C@H]1CCC=CO1 |
SMILES |
CC(=O)C1CCC=CO1 |
SMILES canonique |
CC(=O)C1CCC=CO1 |
Synonymes |
Ethanone, 1-(3,4-dihydro-2H-pyran-2-yl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



